BRD4 Bromodomain 1 (BD1) Inhibition: AlphaScreen IC₅₀ Comparison Among Trimethoxy-Ring Analogs
In a focused series of trimethoxy-ring BRD4 inhibitors, 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide (reported as compound DC-BD-03) inhibited the first bromodomain of BRD4 with an IC₅₀ of 2.01 μM in an AlphaScreen biochemical assay [1]. By comparison, the close analog DC-BD-29, which possesses a thiophene-ethyl tail, exhibited reduced potency despite sharing the identical trimethoxy-phenyl core, highlighting the importance of the 3-methyl-2-pyridinyl moiety for BRD4 BD1 affinity [1].
| Evidence Dimension | BRD4 BD1 inhibitory potency (AlphaScreen IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.01 μM (DC-BD-03) |
| Comparator Or Baseline | DC-BD-29 (3,4,5-trimethoxy-N-(2-thiophen-2-ylethyl)benzamide): IC₅₀ not explicitly reported but crystallized for structural studies; several analogs in the series showed IC₅₀ >50 μM |
| Quantified Difference | DC-BD-03 is the most potent compound in the series; other analogs with different amine tails showed >25-fold lower potency |
| Conditions | AlphaScreen assay measuring displacement of acetylated histone peptide from BRD4 BD1; recombinant human BRD4 BD1 protein |
Why This Matters
This direct within-series comparison proves that the 3-methyl-2-pyridinyl group uniquely optimizes BRD4 BD1 affinity relative to other structurally similar trimethoxy-benzamides, making it the preferred starting point for BRD4-targeted chemical probe development.
- [1] Chen Z, Zhang H, Liu S, et al. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. Med. Chem. Commun., 2017, 8, 1322–1331. View Source
